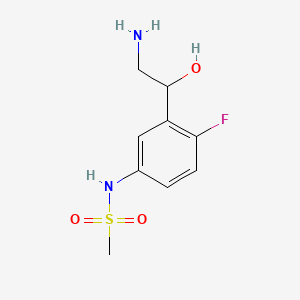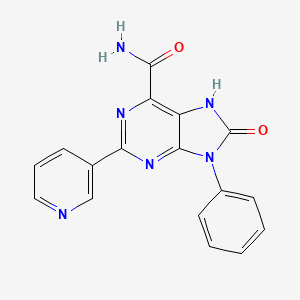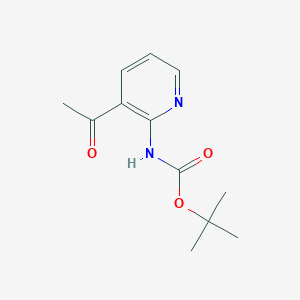![molecular formula C11H13NOS B8735743 4-[(5-Ethynyl-2-thienyl)methyl]morpholine](/img/structure/B8735743.png)
4-[(5-Ethynyl-2-thienyl)methyl]morpholine
描述
4-[(5-Ethynyl-2-thienyl)methyl]morpholine is a compound that features a thiophene ring substituted with an ethynyl group at the 5-position and a morpholine ring attached via a methylene bridge. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Ethynyl-2-thienyl)methyl]morpholine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of a halogenated thiophene with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a halogenated thiophene derivative reacts with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
4-[(5-Ethynyl-2-thienyl)methyl]morpholine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Ethyl-substituted thiophene derivatives.
Substitution: N-alkylated or N-acylated morpholine derivatives.
科学研究应用
4-[(5-Ethynyl-2-thienyl)methyl]morpholine has several applications in scientific research:
作用机制
The mechanism of action of 4-[(5-Ethynyl-2-thienyl)methyl]morpholine depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugated thiophene ring and the electron-donating morpholine group, making it suitable for use in electronic devices.
相似化合物的比较
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene, 2-bromothiophene, and 2-thiophenecarboxaldehyde share the thiophene core structure.
Morpholine Derivatives: Compounds such as N-methylmorpholine and N-ethylmorpholine share the morpholine ring structure.
Uniqueness
4-[(5-Ethynyl-2-thienyl)methyl]morpholine is unique due to the combination of the ethynyl-substituted thiophene ring and the morpholine moiety. This unique structure imparts distinct electronic and biological properties, making it valuable in various research and industrial applications .
属性
分子式 |
C11H13NOS |
|---|---|
分子量 |
207.29 g/mol |
IUPAC 名称 |
4-[(5-ethynylthiophen-2-yl)methyl]morpholine |
InChI |
InChI=1S/C11H13NOS/c1-2-10-3-4-11(14-10)9-12-5-7-13-8-6-12/h1,3-4H,5-9H2 |
InChI 键 |
ZGVGQHFBRWPWQG-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC=C(S1)CN2CCOCC2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,3,4,5-Tetrachloro-6-[4-(diethylamino)-2-methylbenzoyl]benzoic acid](/img/structure/B8735701.png)
![5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONYLCHLORIDE](/img/structure/B8735706.png)





![1-Azabicyclo[2.2.1]heptan-4-ol](/img/structure/B8735757.png)


